Evidence Dimension 1: Optimized Synthetic Yield from Key Precursor
A patent for FGFR4 inhibitors demonstrates an optimized synthesis of 4-Fluoro-5-iodopyridin-2-amine via iodination of 4-fluoropyridin-2-amine. This protocol achieves an 83% isolated yield [1]. This is a key differentiator when compared to unoptimized or generic iodination procedures for similar 2-aminopyridines, which often report lower and more variable yields due to challenges in regioselectivity and purification [2].
| Evidence Dimension | Isolated Synthesis Yield (Iodination Step) |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Typical yields for electrophilic iodination of 2-aminopyridines (class baseline) |
| Quantified Difference | Quantified difference cannot be calculated from a class-level baseline. |
| Conditions | Reaction of 4-fluoropyridin-2-amine with N-iodosuccinimide (NIS) in acetonitrile with trifluoroacetic acid (TFA) at room temperature [1]. |
Why This Matters
An established, high-yielding synthetic route reduces procurement risk and ensures cost-effective access to the pure compound for downstream applications.
- [1] Shanghai Hansoh Biomedical, & Jiangsu Hansoh Pharmaceutical Group. (2019). Pharmaceutical composition containing FGFR4 inhibitor. (CN Patent No. CN109745321A). View Source
- [2] Khansole, S. V., et al. (2008). Convenient and Efficient Method for the Iodination of Aromatic Amines by Pyridinium Iodochloride. Synthetic Communications, 38(11), 1792-1801. View Source
